molecular formula C25H48N2O4 B13740858 (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid

(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid

Cat. No.: B13740858
M. Wt: 440.7 g/mol
InChI Key: BMROJHRWMNLJDM-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isostearyl N-acetyl-L-glutamine is a compound that combines isostearyl, a fatty acid derivative, with N-acetyl-L-glutamine, an acetylated form of the amino acid glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-glutamine typically involves the acetylation of L-glutamine using acetic anhydride in an aqueous solution. The reaction is conducted by dissolving L-glutamine in water, adding a catalyst, and slowly introducing acetic anhydride along with a sodium hydroxide solution to maintain the pH between 7 and 12. The reaction is carried out at temperatures ranging from 5°C to 80°C for 1 to 3 hours. After the reaction is complete, the pH is adjusted to between 0.5 and 3.0 using hydrochloric acid, followed by crystallization and drying to obtain the final product .

Industrial Production Methods

Industrial production of N-acetyl-L-glutamine follows similar principles but on a larger scale. The process involves the use of reactors to control temperature and pH precisely, ensuring consistent product quality. The final product is often purified using techniques such as crystallization, filtration, and drying to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Isostearyl N-acetyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Scientific Research Applications

Isostearyl N-acetyl-L-glutamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Isostearyl N-acetyl-L-glutamine involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular processes by influencing gene expression, signal transduction, and metabolic pathways. For example, it may enhance motoneuronal survival and axonal remyelination by inhibiting proinflammatory cytokines and pyroptosis pathways .

Comparison with Similar Compounds

Isostearyl N-acetyl-L-glutamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H48N2O4

Molecular Weight

440.7 g/mol

IUPAC Name

(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C25H48N2O4/c1-21(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-27(22(3)28)23(25(30)31)18-19-24(26)29/h21,23H,4-20H2,1-3H3,(H2,26,29)(H,30,31)/t23-/m0/s1

InChI Key

BMROJHRWMNLJDM-QHCPKHFHSA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCCN([C@@H](CCC(=O)N)C(=O)O)C(=O)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCN(C(CCC(=O)N)C(=O)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.